ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
CAS No.: 303027-76-1
Cat. No.: VC6954322
Molecular Formula: C15H14ClNO3S2
Molecular Weight: 355.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303027-76-1 |
|---|---|
| Molecular Formula | C15H14ClNO3S2 |
| Molecular Weight | 355.85 |
| IUPAC Name | ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
| Standard InChI | InChI=1S/C15H14ClNO3S2/c1-2-20-13(18)7-8-17-14(19)12(22-15(17)21)9-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3/b12-9- |
| Standard InChI Key | WPYQPOQUWFLEQU-XFXZXTDPSA-N |
| SMILES | CCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S |
Introduction
Ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a complex organic compound belonging to the thiazolidine family. It features a thiazolidine ring, a chlorophenyl group, and an ester functional group, making it a subject of interest in various scientific research fields due to its potential biological and chemical properties.
Synthesis Methods
The synthesis of ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate typically involves the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid. This reaction is often catalyzed by triethylammonium hydrogen sulfate under reflux conditions at 80°C, yielding high purity and selectivity.
| Reagents | Conditions | Yield |
|---|---|---|
| Aniline, Aromatic Aldehyde, Thioglycolic Acid | Triethylammonium hydrogen sulfate, 80°C reflux | High purity and selectivity |
Chemical Reactions
This compound undergoes various chemical reactions, including:
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Oxidation: Facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
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Reduction: Involves reagents such as sodium borohydride or lithium aluminum hydride.
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Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate has diverse applications in scientific research:
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Chemistry: Used as a building block for synthesizing more complex molecules.
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Biology: Investigated for its potential antimicrobial and antiviral properties.
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Medicine: Explored for its potential use in developing new therapeutic agents.
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Industry: Utilized in the synthesis of dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action involves interaction with various molecular targets and pathways. The thiazolidine ring interacts with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group enhances binding affinity to specific biological targets, leading to observed biological effects.
Comparison with Similar Compounds
Other compounds in the thiazolidine family, such as (Z)-ethyl 6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate, share similar structural features but differ in their side chains and molecular weights. For example, (Z)-ethyl 6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate has a molecular weight of 397.9 g/mol .
| Compound | Molecular Weight | Structural Features |
|---|---|---|
| Ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | 355.85 g/mol | Thiazolidine ring, chlorophenyl group, ester functional group |
| (Z)-ethyl 6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate | 397.9 g/mol | Thiazolidine ring, chlorobenzylidene group, ester functional group |
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